molecular formula C8H16OSi B14325301 Ethenone, [(1,1-dimethylethyl)dimethylsilyl]- CAS No. 104992-44-1

Ethenone, [(1,1-dimethylethyl)dimethylsilyl]-

Cat. No.: B14325301
CAS No.: 104992-44-1
M. Wt: 156.30 g/mol
InChI Key: ITNLQTAWHIIIEG-UHFFFAOYSA-N
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Description

Ethenone, [(1,1-dimethylethyl)dimethylsilyl]- is a chemical compound with the molecular formula C₆H₁₄OSi. It is a derivative of ethenone, also known as ketene, which is a highly reactive compound used in various chemical reactions. The presence of the [(1,1-dimethylethyl)dimethylsilyl] group in its structure imparts unique properties to the compound, making it valuable in different scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethenone, [(1,1-dimethylethyl)dimethylsilyl]- can be synthesized through several methods. One common approach involves the reaction of ethenone with a silylating agent such as tert-butyldimethylsilyl chloride in the presence of a base like triethylamine. The reaction typically occurs at low temperatures to prevent decomposition of the highly reactive ethenone intermediate.

Industrial Production Methods

On an industrial scale, the production of ethenone, [(1,1-dimethylethyl)dimethylsilyl]- may involve continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound while minimizing the risk of side reactions and decomposition.

Chemical Reactions Analysis

Types of Reactions

Ethenone, [(1,1-dimethylethyl)dimethylsilyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silyl ketones.

    Reduction: Reduction reactions can convert it into silyl alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the silyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions include silyl ketones, silyl alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethenone, [(1,1-dimethylethyl)dimethylsilyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.

    Biology: The compound is employed in the modification of biomolecules to enhance their stability and reactivity.

    Medicine: It is used in the synthesis of pharmaceutical compounds, where the silyl group can improve drug properties such as solubility and bioavailability.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which ethenone, [(1,1-dimethylethyl)dimethylsilyl]- exerts its effects involves the reactivity of the ethenone moiety. The compound can act as an electrophile, reacting with nucleophiles to form various products. The [(1,1-dimethylethyl)dimethylsilyl] group stabilizes the intermediate species formed during these reactions, allowing for controlled and selective transformations.

Comparison with Similar Compounds

Similar Compounds

    Ethenone (Ketene): The parent compound, ethenone, is highly reactive and less stable compared to its silyl derivative.

    Trimethylsilyl Ethenone: Another silyl derivative with different steric and electronic properties.

    Dimethylsilyl Ethenone: Similar in structure but with different reactivity due to the absence of the tert-butyl group.

Uniqueness

Ethenone, [(1,1-dimethylethyl)dimethylsilyl]- is unique due to the presence of the [(1,1-dimethylethyl)dimethylsilyl] group, which imparts enhanced stability and selectivity in chemical reactions. This makes it a valuable reagent in various applications where controlled reactivity is essential.

Properties

InChI

InChI=1S/C8H16OSi/c1-8(2,3)10(4,5)7-6-9/h7H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNLQTAWHIIIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)C=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472061
Record name Ethenone, [(1,1-dimethylethyl)dimethylsilyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104992-44-1
Record name Ethenone, [(1,1-dimethylethyl)dimethylsilyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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